Cas no 115437-21-3 (7-O-(Triethylsilyl) Baccatin III)

7-O-(Triethylsilyl) Baccatin III 化学的及び物理的性質
名前と識別子
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- 7-O-(Triethylsilyl) Baccatin III
- 7-O-(Triethylsilyl)
- 7-O-(TRIETHYLSILYL) BACCATIN III,OFF- WHITE SOLID
- 7-TES-baccatin III
- 7-triethylsilyl baccatin III
- 7-Triethylsily-Baccatin Ⅲ
- [2aR-(2aα,4β,4aβ,6β,9α,11α,12α,12aα,12bα)]-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetraMethyl-4-[(triethylsilyl)oxy]-7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
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計算された属性
- せいみつぶんしりょう: 700.32800
じっけんとくせい
- ゆうかいてん: 233-235°C
- PSA: 154.89000
- LogP: 4.68210
7-O-(Triethylsilyl) Baccatin III 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | T0090-10 mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 10mg |
$863.70 | 2023-07-11 | |
TRC | T777925-5mg |
7-O-(Triethylsilyl) Baccatin III |
115437-21-3 | 5mg |
$ 161.00 | 2023-09-05 | ||
LKT Labs | T0090-10mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 10mg |
$906.90 | 2024-05-21 | |
LKT Labs | T0090-25 mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 25mg |
$1,686.60 | 2023-07-11 | |
A2B Chem LLC | AE15535-250mg |
7-O-(TRIETHYLSILYL) BACCATIN III |
115437-21-3 | 97% | 250mg |
$588.00 | 2024-04-20 | |
LKT Labs | T0090-5mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 5mg |
$566.90 | 2024-05-21 | |
A2B Chem LLC | AE15535-5g |
7-O-(TRIETHYLSILYL) BACCATIN III |
115437-21-3 | 97% | 5g |
$1080.00 | 2024-04-20 | |
LKT Labs | T0090-25mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 25mg |
$1770.90 | 2024-05-21 | |
TRC | T777925-50mg |
7-O-(Triethylsilyl) Baccatin III |
115437-21-3 | 50mg |
$ 1206.00 | 2023-09-05 | ||
LKT Labs | T0090-5 mg |
7-(Triethylsilyl)-baccatin III |
115437-21-3 | ≥98% | 5mg |
$539.90 | 2023-07-11 |
7-O-(Triethylsilyl) Baccatin III 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
7-O-(Triethylsilyl) Baccatin IIIに関する追加情報
Introduction to 7-O-(Triethylsilyl) Baccatin III and Its CAS No. 115437-21-3
7-O-(Triethylsilyl) Baccatin III, identified by the Chemical Abstracts Service Number (CAS No.) 115437-21-3, is a significant compound in the field of pharmaceutical chemistry and natural product synthesis. This derivative of baccatin III, a key structural motif found in the taxane family, has garnered considerable attention due to its unique chemical properties and promising biological activities. The introduction of a triethylsilyl (TES) group at the 7-O position enhances the molecule's stability and reactivity, making it a valuable intermediate in the synthesis of more complex taxane derivatives.
The taxane family, encompassing compounds like paclitaxel (Taxol®) and docetaxel (Taxotere®), is renowned for its potent anti-cancer effects. These effects are primarily attributed to their ability to inhibit microtubule depolymerization, thereby disrupting cell division in cancer cells. 7-O-(Triethylsilyl) Baccatin III serves as a crucial building block in the semi-synthetic preparation of these clinically important drugs. Its structural modification allows for further functionalization, enabling the development of novel taxane analogs with improved pharmacokinetic profiles and reduced toxicity.
Recent advancements in synthetic methodologies have further highlighted the utility of 7-O-(Triethylsilyl) Baccatin III. The use of organosilicon reagents, such as triethylsilyl chloride, facilitates the introduction of TES groups under mild conditions, minimizing side reactions. This approach has been particularly effective in large-scale production scenarios, where efficiency and yield are critical factors. Additionally, the TES group enhances solubility in organic solvents, facilitating easier purification and handling during downstream processing.
The biological significance of 7-O-(Triethylsilyl) Baccatin III extends beyond its role as a synthetic intermediate. Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. Mechanistic studies suggest that its anti-proliferative effects are mediated through interactions with microtubule-associated proteins, similar to those observed with paclitaxel and docetaxel. Furthermore, its ability to cross the blood-brain barrier has opened avenues for exploring its potential in treating central nervous system tumors.
In the realm of drug discovery, 7-O-(Triethylsilyl) Baccatin III has been employed in structure-activity relationship (SAR) studies to elucidate key pharmacophores responsible for its biological activity. By systematically modifying other functional groups within the baccatin III backbone, researchers have identified novel derivatives with enhanced potency and selectivity. These findings underscore the importance of 7-O-(Triethylsilyl) Baccatin III as a scaffold for developing next-generation taxane-based therapeutics.
The synthesis of 7-O-(Triethylsilyl) Baccatin III typically involves multi-step organic transformations starting from natural baccatin III precursors obtained from yew trees or through microbial fermentation. Key steps include selective protection of hydroxyl groups using silylation reagents followed by regioselective functionalization at the 7-O position. Advances in biocatalysis have also enabled enzymatic routes for producing this compound, offering a more sustainable and environmentally friendly alternative to traditional synthetic methods.
From a regulatory perspective, compounds like 7-O-(Triethylsilyl) Baccatin III must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Good Manufacturing Practices (GMP) guidelines are strictly followed during production to maintain consistency and quality control. Collaborative efforts between academia and industry have accelerated the development pipeline for taxane derivatives, with several candidates currently undergoing Phase I/II clinical trials.
The future prospects for 7-O-(Triethylsilyl) Baccatin III are promising, with ongoing research focusing on optimizing its synthetic pathways and exploring new therapeutic applications. Innovations in computational chemistry and high-throughput screening are expected to further enhance the discovery of novel taxane analogs derived from this compound. As our understanding of cancer biology evolves, so too will the therapeutic strategies leveraging compounds like 7-O-(Triethylsilyl) Baccatin III, ultimately contributing to more effective treatments for patients worldwide.
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